3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a benzyl group at position 3 and a 4-fluorobenzoyl group at position 7. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a versatile platform for drug discovery, with substituents at positions 3 and 8 modulating pharmacological activity. For example, the 8-benzyl derivative (CAS 28936-94-9) has a molecular weight of 259.31 g/mol and a melting point of 259–261 °C .
Properties
IUPAC Name |
3-benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-8-6-16(7-9-17)18(26)24-12-10-21(11-13-24)19(27)25(20(28)23-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFOTFIMBUPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the triazaspirodecane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds. The fluorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, and the benzyl group is added via a subsequent alkylation step.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The fluorobenzoyl group can be reduced to form 4-fluorobenzyl alcohol.
Substitution: The triazaspirodecane ring system can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 4-Fluorobenzyl alcohol
Substitution: Various substituted triazaspirodecane derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: The compound's unique properties make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects on Activity: Position 8: Electron-withdrawing groups (e.g., 4-fluorobenzoyl, trifluoromethylbenzoyl) enhance binding affinity in enzyme inhibition assays . The 4-fluorobenzoyl group in the target compound may improve metabolic stability compared to non-halogenated analogs. Position 3: Bulky groups (e.g., benzyl, methoxybenzyl) influence cellular permeability. For instance, the 4-methoxybenzyl group in the WASp-targeting compound enhances specificity for hematopoietic cells .
Biological Activities :
- Anticancer Activity : The 8-(2,3-dihydro-1H-inden-2-yl) derivative inhibits WASp-dependent processes, suppressing malignant cell proliferation and migration .
- Enzyme Inhibition : Analogs with substituted benzoyl groups (e.g., 3,5-bis(trifluoromethyl)benzoyl) are explored as prolyl hydroxylase domain (PHD) inhibitors, relevant in hypoxia signaling .
Halogenation (e.g., fluorine) improves metabolic stability and binding affinity due to electronic effects .
Biological Activity
3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. Its unique structural features include a triazaspirodecane core and a fluorobenzoyl substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 381.4 g/mol. The compound features a spiro structure characterized by the following attributes:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H20FN3O3 |
| Molecular Weight | 381.4 g/mol |
| Density | Not available |
| Purity | Not specified |
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against various pathogens. The mechanism of action is believed to involve the interaction with cellular membranes or specific enzymes that are critical for microbial survival.
Anticancer Activity
The compound has also been investigated for its anticancer effects. It has demonstrated efficacy in inhibiting the proliferation of cancer cells in vitro and in vivo. The proposed mechanism involves modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The fluorobenzoyl group may modulate the activity of enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to receptors that regulate cell proliferation and apoptosis.
- Cell Membrane Disruption : Its structural properties might allow it to integrate into microbial membranes, leading to cell lysis.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Cardiovascular Research : A study identified compounds based on the triazaspiro scaffold that inhibited mitochondrial permeability transition pores (mPTP) during myocardial infarction (MI), suggesting potential cardioprotective effects .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
